molecular formula C13H17F3N2O2 B2412978 Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate CAS No. 1690617-00-5

Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate

Cat. No.: B2412978
CAS No.: 1690617-00-5
M. Wt: 290.286
InChI Key: NOWXIPSVXDOLOA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate: is a chemical compound with the molecular formula C13H17F3N2O2 and a molecular weight of 290.29 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a hydrazinecarboxylate group. This compound is typically found as a white to yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biological activity. The hydrazinecarboxylate moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

  • Tert-butyl 2-(2-(trifluoromethyl)phenyl)hydrazinecarboxylate
  • Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate
  • This compound

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability, lipophilicity, and biological activity .

Properties

IUPAC Name

tert-butyl N-[[2-(trifluoromethyl)phenyl]methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-6-4-5-7-10(9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWXIPSVXDOLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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